![molecular formula C10H13BO2 B12964349 3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a benzene ring fused with an oxaborole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a boronic acid derivative with a suitable aromatic compound, followed by cyclization to form the benzoxaborole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the boron atom.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while substitution reactions can produce a variety of substituted benzoxaboroles .
Applications De Recherche Scientifique
3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of enzymes like phosphodiesterase-4 (PDE4), which is involved in inflammatory processes.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as enhanced stability and reactivity.
Biological Research: It is used in studies related to cell signaling and molecular interactions due to its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, as a PDE4 inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory cytokines. This interaction involves the coordination of the boron atom with the active site of the enzyme, leading to the inhibition of its catalytic function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crisaborole: Another benzoxaborole compound known for its use as a topical treatment for atopic dermatitis.
AN2690: A benzoxaborole antifungal agent with a broad spectrum of activity.
Uniqueness
3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific structural features, such as the presence of three methyl groups and the particular arrangement of the benzene and oxaborole rings.
Propriétés
Formule moléculaire |
C10H13BO2 |
|---|---|
Poids moléculaire |
176.02 g/mol |
Nom IUPAC |
1-hydroxy-3,3,7-trimethyl-2,1-benzoxaborole |
InChI |
InChI=1S/C10H13BO2/c1-7-5-4-6-8-9(7)11(12)13-10(8,2)3/h4-6,12H,1-3H3 |
Clé InChI |
PKTOFBLCJMKQAH-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(C=CC=C2C(O1)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


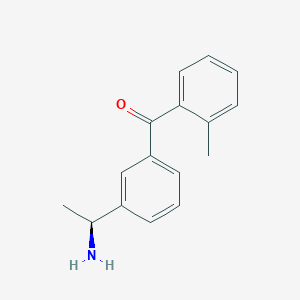


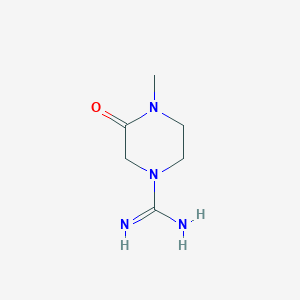

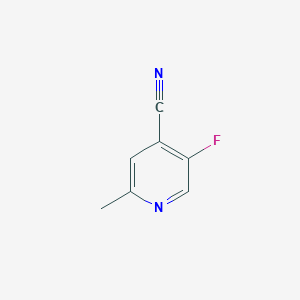
![2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12964320.png)

![N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide](/img/structure/B12964331.png)
![1-(Prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12964338.png)
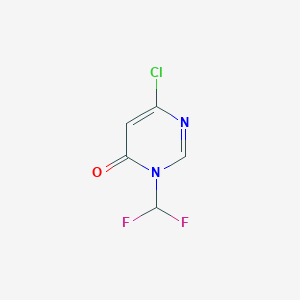
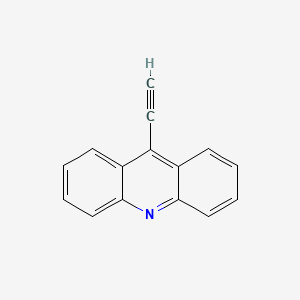

![1'-Methyl-7-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12964359.png)
